Ribose-5-phosphate Barium Salt xHydrate
Description
Introduction to Ribose-5-Phosphate Barium Salt Hydrate
Chemical Identity and Nomenclature
Ribose-5-phosphate barium salt hydrate is a monosaccharide phosphate derivative with the molecular formula C₅H₁₃BaO₈P (anhydrous form) or C₅H₉BaO₈P·xH₂O (hydrated form), depending on the degree of hydration. The discrepancy in molecular formulas between sources reflects variations in hydration states, with molecular weights ranging from 365.42 g/mol (anhydrous) to 369.45 g/mol (hydrated). The compound is characterized by its hygroscopic nature, requiring storage at 2–8°C under nitrogen to prevent decomposition.
Key Physical and Chemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 15673-79-7 |
| Optical Activity | [α]²⁰/D = +12±2° (0.2 M HCl, 1% solution) |
| Solubility | Slightly in water, aqueous acid (sonicated) |
| Melting Point | >71°C (decomposes) |
| Form | White to pale yellow powder |
| Stability | Sensitive to moisture and oxidation |
The compound’s synonyms include D-Ribose 5-phosphoric acid barium salt and Ribose-5-phosphate Barium Salt Hydrate, reflecting its role as a stabilized salt form for laboratory use. Its structure features a β-D-ribofuranose ring phosphorylated at the 5'-position, coordinated with barium ions to enhance solubility and shelf life.
Historical Context in Biochemical Research
The discovery of ribose-5-phosphate’s role in metabolism dates to early studies on the pentose phosphate pathway (PPP) in the 1950s. Initially characterized in Escherichia coli and mammalian tissues, ribose-5-phosphate was identified as a key intermediate linking carbohydrate metabolism to nucleotide synthesis. The barium salt hydrate gained prominence in the 1970s as a stable reagent for in vitro assays, enabling precise measurements of PPP enzyme activities, such as ribose-5-phosphate isomerase (RpiA) and transketolase.
In archaea, such as Methanocaldococcus jannaschii, ribose-5-phosphate biosynthesis was later shown to occur via the ribulose monophosphate (RuMP) pathway rather than the classical PPP, expanding understanding of metabolic diversity in extremophiles. This finding, supported by isotopic labeling and enzymatic assays, highlighted the compound’s evolutionary conservation and adaptability across species.
Role in Pentose Phosphate Pathway Dynamics
The pentose phosphate pathway bifurcates into oxidative and non-oxidative branches, with ribose-5-phosphate acting as a nodal metabolite. In the oxidative branch , glucose-6-phosphate is dehydrogenated to yield NADPH and ribulose-5-phosphate, which isomerizes to ribose-5-phosphate via RpiA. The non-oxidative branch rearranges carbon skeletons to produce glycolytic intermediates (e.g., fructose-6-phosphate) and erythrose-4-phosphate, essential for aromatic amino acid biosynthesis.
Metabolic Functions of Ribose-5-Phosphate Barium Salt Hydrate:
- Nucleotide Precursor : Ribose-5-phosphate is incorporated into ATP, GTP, and nucleic acids via phosphoribosyl pyrophosphate (PRPP) synthase.
- NADPH Production : Supports redox balance in cells, critical for lipid biosynthesis and antioxidant defense.
- Microbial Nutrition : Serves as a carbon source for auxotrophic microbes in synthetic media.
Recent studies using ribose-5-phosphate barium salt hydrate have clarified its regulatory role in cancer metabolism. For instance, PPP upregulation in tumor cells enhances NADPH production, mitigating oxidative stress and promoting proliferation. Enzymatic assays with the barium salt have further revealed allosteric modulation of RpiA by ATP and ADP, suggesting novel therapeutic targets.
Properties
IUPAC Name |
barium(2+);[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.Ba.H2O/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;1H2/q;+2;/p-2/t3-,4+,5-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYHATSCQKHANA-LMQMBFIUSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].O.[Ba+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].O.[Ba+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BaO9P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.44 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure
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Substrate Preparation : 7-Methylguanosine hydroiodide is dissolved in a buffer system (typically 50 mM Tris-HCl, pH 7.5) containing 100 mM phosphate donor (e.g., sodium phosphate).
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Enzymatic Reaction : Purine nucleoside phosphorylase (0.5–1.0 U/mL) is added, and the mixture is incubated at 37°C for 4–6 hours. Reaction progress is monitored via HPLC.
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Barium Salt Precipitation : The reaction is quenched with 0.1 M barium chloride, and the precipitated ribose-5-phosphate barium salt is collected via centrifugation. The product is washed with cold ethanol and lyophilized to obtain the hydrate form.
Table 1: Key Parameters for Enzymatic Phosphorolysis
| Parameter | Value/Description |
|---|---|
| Substrate | 7-Methylguanosine hydroiodide |
| Enzyme | Purine nucleoside phosphorylase (PNPase) |
| Buffer System | 50 mM Tris-HCl, pH 7.5 |
| Phosphate Donor | 100 mM Sodium phosphate |
| Incubation Conditions | 37°C, 4–6 hours |
| Yield | 74–94% after purification |
| Purity Assessment | HPLC, TLC, optical activity ([α]20/D +12±2°) |
Biocatalytic Cascade Synthesis from Guanosine
Integrated Enzymatic-Deamination Approach
A two-enzyme system combining guanosine deaminase (GuaD) and PNPase enables the conversion of guanosine to ribose-5-phosphate without requiring modified nucleosides. This method is advantageous for large-scale production due to its use of readily available guanosine and reduced reliance on synthetic intermediates.
Protocol Optimization
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Enzymatic Hydrolysis : Guanosine is deaminated to xanthosine using GuaD at 50°C for 2 hours in a pH 8.0 buffer.
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Phosphorolysis : Xanthosine is converted to α-D-ribose 1-phosphate via PNPase, with inorganic phosphate as the donor.
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Isomerization and Precipitation : The product is isomerized to ribose-5-phosphate at neutral pH, followed by barium chloride precipitation and lyophilization.
Table 2: Comparative Analysis of Biocatalytic Methods
| Parameter | Guanosine-Based Method | 7-Methylguanosine Method |
|---|---|---|
| Starting Material | Guanosine | 7-Methylguanosine hydroiodide |
| Enzymes Required | GuaD + PNPase | PNPase |
| Reaction Temperature | 50°C | 37°C |
| Yield | ~80% | 74–94% |
| Scalability | Gram-scale demonstrated | Lab-scale optimized |
| Environmental Impact | Lower (avoids iodide byproducts) | Moderate (requires iodide removal) |
Critical Factors in Process Optimization
pH and Temperature Dependence
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pH Sensitivity : Both methods require strict pH control (7.5–8.0) to maintain enzyme activity and prevent hydrolysis of the sugar-phosphate bond.
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Thermal Stability : The guanosine-based method exploits thermostable GuaD variants, enabling reactions at 50°C, which accelerates kinetics and reduces microbial contamination.
Precipitation and Purification
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Barium Salt Solubility : Ribose-5-phosphate barium salt exhibits low solubility in cold ethanol, facilitating high-purity precipitation. Residual barium ions are removed via ion-exchange chromatography in advanced protocols.
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Hydrate Stabilization : Lyophilization at −80°C ensures the formation of a stable hexahydrate, as confirmed by X-ray diffraction and elemental analysis.
Analytical Validation and Quality Control
Purity Assessment
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Chromatographic Methods : HPLC with UV detection (λ = 254 nm) resolves ribose-5-phosphate from nucleoside precursors, while TLC (silica gel, n-butanol:acetic acid:water = 5:2:3) provides rapid purity checks.
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Optical Activity : Specific rotation ([α]20/D +12±2° in 0.2 M HCl) confirms stereochemical integrity.
Structural Confirmation
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NMR Spectroscopy : 1H and 31P NMR spectra validate the absence of anomeric mixtures and phosphodiester contaminants.
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Mass Spectrometry : ESI-MS ([M-Ba]2− = 229.1 m/z) aligns with the theoretical molecular weight of the deprotonated phosphate.
Industrial and Research Applications
Large-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Barium(2+);[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: It can be reduced to form lower oxidation states of phosphorus.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphate esters, while reduction can produce various phosphite compounds .
Scientific Research Applications
Biochemical Applications
Ribose-5-phosphate is a critical intermediate in the pentose phosphate pathway, which is essential for cellular metabolism. Its barium salt form enhances its stability and solubility, making it suitable for various applications:
- Nucleotide Synthesis : Ribose-5-phosphate serves as a precursor for the synthesis of nucleotides and nucleic acids, vital for DNA and RNA production. Abnormal levels of ribose-5-phosphate can indicate metabolic disorders or diseases such as cancer .
- Metabolic Research : The compound is used in metabolic studies to understand the pentose phosphate pathway's role in cellular energy production and oxidative stress regulation. Monitoring ribose-5-phosphate levels helps assess metabolic health and develop therapeutic interventions targeting nucleotide synthesis .
- Analytical Chemistry : Ribose-5-phosphate barium salt hexahydrate is utilized in qualitative and quantitative analysis to characterize metabolic pathways, particularly in pharmaceutical and nutritional research .
Pharmaceutical Applications
Ribose-5-phosphate barium salt hexahydrate has potential therapeutic applications:
- Drug Development : The compound's role in nucleotide synthesis makes it a target for drug development aimed at diseases associated with nucleotide dysregulation .
- Therapeutic Interventions : Research indicates that ribose-5-phosphate can be involved in therapeutic strategies for conditions like cancer, where nucleotide synthesis is often disrupted .
Case Studies
- Metabolic Pathway Analysis : A study conducted by MtoZ Biolabs analyzed ribose-5-phosphate levels in various biological samples (animal tissues, plant tissues, serum). The findings demonstrated significant correlations between ribose-5-phosphate metabolism and oxidative stress markers, providing insights into metabolic health assessments .
- Nucleotide Synthesis Regulation : Research published in Current Protocols highlighted methods to synthesize ribose-5-phosphate derivatives, emphasizing their importance in studying nucleoside metabolism and potential applications in gene therapy .
Data Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Biochemical Research | Precursor for nucleotides | Essential for DNA/RNA synthesis |
| Metabolic Studies | Analyzing metabolic pathways | Links to oxidative stress and metabolic disorders |
| Pharmaceutical Research | Drug development targeting nucleotide dysregulation | Potential therapeutic uses in cancer treatment |
| Analytical Chemistry | Qualitative/quantitative analysis | Characterization of metabolic pathways |
Mechanism of Action
The compound exerts its effects by participating in biochemical pathways, particularly the pentose phosphate pathway. It acts as a substrate for enzymes, facilitating the production of nucleotides and coenzymes. The molecular targets include enzymes such as ribose-5-phosphate isomerase and transketolase, which are involved in the conversion of ribose-5-phosphate to other essential biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares ribose-5-phosphate barium salt xHydrate with structurally or functionally related compounds:
Key Research Findings
Enzymatic Synthesis: Ribose-5-phosphate barium salt is enzymatically synthesized from uridine monophosphate (UMP) using E. coli extracts, achieving yields of ~43 mM under optimized conditions . In contrast, ribulose-5-phosphate is often generated via the oxidation of 6-phosphogluconate .
Isomer Differentiation :
Ribose-3-phosphate and ribose-5-phosphate can be distinguished via acid hydrolysis rates (3-phosphate releases phosphorus faster) or enzymatic assays (e.g., deaminase specificity) .
Metabolic Flexibility :
Ribose-5-phosphate interconverts with ribulose-5-phosphate via ribose-5-phosphate isomerase (RPI) , a critical step in adapting to salt stress in plants like Glycyrrhiza uralensis . Sedoheptulose-7-phosphate, however, participates in carbon rearrangement to balance PPP flux .
Toxicity and Safety : Barium salts of phosphorylated sugars exhibit higher toxicity compared to sodium or potassium salts due to barium's heavy metal properties. For example, ribose-5-phosphate barium salt requires precautions like ventilation and protective gear, unlike its sodium counterpart .
Q & A
Basic Research Questions
Q. How can ribose-5-phosphate barium salt xHydrate be synthesized and characterized for experimental use?
- Methodological Answer : The compound is typically prepared by dissolving the pure barium trihydrate salt (10.5 mg) in distilled water (100 mL) to form a stock solution. Enzymatic assays using phosphatases (e.g., alkaline phosphatase) are recommended to confirm phosphate release, with incremental extinction measurements (~1.0 absorbance unit) to validate activity . Characterization should include elemental analysis for barium content, FTIR for phosphate-group identification, and X-ray diffraction (XRD) to confirm hydrate stoichiometry. For purity, use ICP-MS to quantify residual metals and ion chromatography to assess free phosphate contamination .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodological Answer : Store the compound in anhydrous, oxygen-free conditions at -20°C to minimize hydrolysis of the phosphate ester bond. For solution preparation, use degassed, deionized water adjusted to pH 7.0–7.5 to avoid acid-catalyzed degradation. Lyophilization is preferred for long-term storage, but reconstituted solutions should be used within 24 hours to prevent autoxidation of the ribose moiety .
Q. How is this compound utilized in enzymatic studies of the pentose phosphate pathway (PPP)?
- Methodological Answer : The compound serves as a substrate for enzymes like ribose-5-phosphate isomerase (RPI). In kinetic assays, pre-incubate the enzyme with 1–5 mM substrate in Tris-HCl buffer (pH 8.0) at 37°C. Monitor ribulose-5-phosphate formation via coupled assays using NADH-dependent detection or HPLC with refractive index detection. Include controls with EDTA to chelate barium ions, which may inhibit some enzymes .
Advanced Research Questions
Q. How can researchers address inconsistencies in reported thermodynamic properties of this compound solutions?
- Methodological Answer : Discrepancies in dissociation constants (e.g., pKa values) often arise from ionic strength differences. Replicate conditions from seminal studies (e.g., 0.1 M KCl, 25°C) and use potentiometric titration with a glass electrode calibrated against standard buffers. For direct comparison, reprocess raw data from prior work (e.g., Izatt & Christensen, 1962) using modern computational tools like PHREEQC to account for ionic interactions .
Q. What experimental strategies resolve contradictions in purity assessments between commercial batches?
- Methodological Answer : Combine orthogonal analytical methods:
- NMR : Compare ¹H/¹³C spectra for consistency in hydrate structure (e.g., δ 3.5–4.5 ppm for ribose protons).
- LC-MS : Detect trace impurities (e.g., ribose or inorganic phosphate) using HILIC columns and negative-ion mode.
- Thermogravimetric analysis (TGA) : Quantify hydrate water content (xH₂O) by mass loss between 30–150°C .
Q. How does this compound enable studies of metabolic reprogramming in cancer cells?
- Methodological Answer : In nutrient-stress models, supplement cell culture media with 0.5–2 mM compound to investigate PPP flux. Use ¹³C-labeled ribose-5-phosphate and track incorporation into nucleotides via LC-MS metabolomics. For genetic models (e.g., RPIA mutations), pair with CRISPR knockouts to study compensatory pathways like the oxidative PPP or serine biosynthesis .
Q. What are the challenges in quantifying this compound in complex biological matrices?
- Methodological Answer : Barium ions interfere with MS detection by forming adducts. Pre-treat samples with Chelex-100 resin to remove divalent cations. For urine or CSF analysis (e.g., in ribose-5-phosphate isomerase deficiency), employ derivatization with hydroxylamine-FeCl₃ to enhance UV absorbance at 340 nm. Validate recovery rates using spike-in experiments with deuterated internal standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
